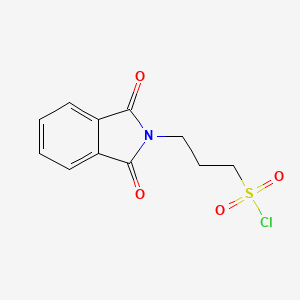

![molecular formula C13H17N3O2S B2629681 6-butyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-24-4](/img/structure/B2629681.png)

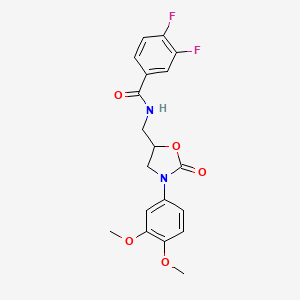

6-butyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-butyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrido[2,3-d]pyrimidine core with additional functional groups attached at the 6, 5, and 1,3 positions. The 6 position would have a butyl group, the 5 position a mercapto group, and the 1,3 positions dimethyl groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been involved in acylation reactions with chloroacetyl chloride, which yielded respective derivatives . These products were cyclized to two different rings by the reaction with potassium isothiocyanate .Scientific Research Applications

Synthetic Applications

Research has shown that derivatives of pyrimidine, including compounds related to the structure of interest, serve as key intermediates in the facile construction of substituted pyrimidines and pyrimidinones. These compounds are synthesized through reactions involving amino pyrimidines with other aromatic or heterocyclic amines, aldehydes, and diketones, leading to a variety of heterocyclic ring systems with potential biological activity (Hamama et al., 2012). The synthesis of pyrido[2,3-d]pyrimidines from amino-uracil and aldehydes also highlights the structural versatility and reactivity of pyrimidine derivatives, providing a pathway for creating new molecules with varying substituents and potential pharmacological properties (Azev et al., 2015).

Green Chemistry and Catalysis

The development of green synthetic methods for heterocyclic compounds emphasizes the importance of environmentally benign procedures. For example, the synthesis of dihydrofuropyrido[2,3-d]pyrimidines via organocatalyst-assisted domino reactions in water showcases an eco-friendly approach to constructing complex molecules from simple precursors, including pyrimidine derivatives (Ahadi et al., 2014). Similarly, employing nano Fe2O3@SiO2–SO3H as a catalyst for the synthesis of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives underscores the role of nanomaterials in facilitating efficient and selective multicomponent reactions (Ghashang et al., 2017).

Structural and Spectral Analysis

The detailed structural and spectral analysis of pyrido[2,3-d]pyrimidine derivatives, as conducted through X-ray diffraction, NMR, UV-visible, and FT-IR spectroscopy, alongside computational studies, provides insights into the electronic structures, reactivity, and potential interactions of these molecules. This comprehensive understanding is crucial for tailoring compounds for specific applications, including drug design and material science (Ashraf et al., 2019).

properties

IUPAC Name |

6-butyl-1,3-dimethyl-5-sulfanylidene-8H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-4-5-6-8-7-14-11-9(10(8)19)12(17)16(3)13(18)15(11)2/h7H,4-6H2,1-3H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBSKSYBNQBRKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CNC2=C(C1=S)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-butyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-4,6-dichloropyridine-2-carboxamide](/img/structure/B2629598.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2629599.png)

![4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide](/img/structure/B2629604.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629608.png)

![2-Cyclopropyl-4-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2629610.png)

![N-(benzo[d]thiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629621.png)